Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea

Catalog No.
S954322
CAS No.
219954-63-9
M.F
C8H9Cl2N3OPdS
M. Wt
372.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloropalladium;[(2-hydroxyphenyl)methylideneami...

CAS Number

219954-63-9

Product Name

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea

IUPAC Name

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea;palladium(2+);dichloride

Molecular Formula

C8H9Cl2N3OPdS

Molecular Weight

372.6 g/mol

InChI

InChI=1S/C8H9N3OS.2ClH.Pd/c9-8(13)11-10-5-6-3-1-2-4-7(6)12;;;/h1-5,12H,(H3,9,11,13);2*1H;/q;;;+2/p-2/b10-5+;;;

InChI Key

PZHXJLUMWROTOU-RWWJYAHQSA-L

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O.Cl[Pd]Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O.[Cl-].[Cl-].[Pd+2]

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)O.[Cl-].[Cl-].[Pd+2]

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a complex organometallic compound that features palladium as its central metal atom, coordinated with dichloride and organic ligands, specifically [(2-hydroxyphenyl)methylideneamino]thiourea. This compound is notable for its unique structural and electronic properties, which arise from the combination of the palladium center and the thiourea moiety. The presence of the hydroxyl group in the phenyl ring enhances its solubility and potential reactivity in various chemical environments.

  • Coordination Reactions: The compound can form coordination complexes with various ligands due to the vacant coordination sites on the palladium center.
  • Oxidation-Reduction Reactions: It can act as a catalyst or reactant in redox processes, facilitating electron transfer.
  • Substitution Reactions: The chloride ligands can be substituted by other ligands, leading to new complexes with different properties.
  • Cross-Coupling Reactions: Similar to other palladium complexes, this compound may be involved in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.

Research into the biological activity of dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is limited but suggests potential applications in medicinal chemistry. Palladium complexes have been investigated for their anticancer properties, and compounds with thiourea moieties often exhibit biological activities such as antimicrobial and antifungal effects. The specific interactions and mechanisms of action of this compound within biological systems require further investigation.

The synthesis of dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea typically involves the following steps:

  • Preparation of Palladium(II) Chloride: Palladium(II) chloride is synthesized by reacting palladium metal with chlorine gas at elevated temperatures.
  • Reaction with Thiourea: Thiourea is reacted with an appropriate aldehyde or ketone to form the corresponding thiosemicarbazone.
  • Complex Formation: The thiosemicarbazone is then reacted with palladium(II) chloride under controlled conditions to form dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea.

This multi-step synthesis allows for the incorporation of specific functional groups that enhance the compound's properties.

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea has potential applications in various fields:

  • Catalysis: Its unique structure may allow it to serve as a catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Medicinal Chemistry: Due to its possible biological activity, it may be explored for therapeutic applications, especially in cancer treatment.
  • Material Science: The compound could be utilized in developing new materials due to its organometallic nature.

Interaction studies involving dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea would focus on its reactivity with different ligands and substrates. Understanding these interactions can provide insights into its catalytic efficiency and potential biological effects. Studies may include:

  • Ligand Exchange Studies: Investigating how easily chloride ions are replaced by other ligands.
  • Reactivity with Biological Molecules: Examining how the compound interacts with proteins or nucleic acids could reveal its potential biological mechanisms.

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea can be compared to several similar compounds that also feature palladium centers coordinated with various ligands. Here are a few notable examples:

Compound NameStructureUnique Features
Palladium(II) ChloridePdCl₂Common precursor in palladium chemistry; used extensively in catalysis.
Bis(acetonitrile)dichloropalladium(II)[PdCl₂(CH₃CN)₂]Soluble in organic solvents; used as a catalyst in organic reactions.
(2,2'-Bipyridine)dichloropalladium(II)[PdCl₂(bipy)]Known for its effectiveness in cross-coupling reactions; features bipyridine as a ligand.
Dichlorobis(2-thiophenecarboxylic acid)palladium(II)[PdCl₂(TCA)]Exhibits unique reactivity due to thiophene rings; studied for its catalytic properties.

Uniqueness

The uniqueness of dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea lies in its specific ligand environment that combines both hydroxyl and thiourea functionalities, which may impart distinct chemical reactivity and biological activity compared to other palladium complexes. This combination could lead to novel applications not achievable by simpler palladium compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

370.88782 g/mol

Monoisotopic Mass

370.88782 g/mol

Heavy Atom Count

16

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2024-04-14

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